(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate (4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate
Brand Name: Vulcanchem
CAS No.: 596-15-6
VCID: VC8368285
InChI: InChI=1S/C17H19NO3.C2H4O2/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-2(3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H3,(H,3,4)/t10-,11+,13-,16-,17-;/m0./s1
SMILES: CC(=O)[O-].C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O
Molecular Formula: C19H23NO5
Molecular Weight: 345.4 g/mol

(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate

CAS No.: 596-15-6

Cat. No.: VC8368285

Molecular Formula: C19H23NO5

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate - 596-15-6

Specification

CAS No. 596-15-6
Molecular Formula C19H23NO5
Molecular Weight 345.4 g/mol
IUPAC Name (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;acetic acid
Standard InChI InChI=1S/C17H19NO3.C2H4O2/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-2(3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H3,(H,3,4)/t10-,11+,13-,16-,17-;/m0./s1
Standard InChI Key CLDOGJORCNORLA-VYKNHSEDSA-N
Isomeric SMILES CC(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O
SMILES CC(=O)[O-].C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O
Canonical SMILES CC(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound belongs to the methanobenzofuroisoquinoline class, featuring a bicyclic benzofuran fused to an isoquinoline scaffold, with a methane bridge spanning positions 4 and 12. The acetate counterion neutralizes the quaternary ammonium center at position 3, yielding a zwitterionic structure. Key stereochemical features include the (4R,4aR,7S,7aR,12bS) configuration, which imposes rigidity on the polycyclic framework .

Table 1: Core Molecular Properties

PropertyValueSource
Molecular formulaC₁₉H₂₃NO₅
Molecular weight345.4 g/mol
IUPAC name(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol; acetic acid
CAS registry596-15-6
PubChem CID (base form)60052703

Spectroscopic Signatures

The stereochemistry and functional groups generate distinct spectroscopic profiles:

  • NMR: The isomeric SMILES string (CC(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C@HO) predicts downfield shifts for aromatic protons (δ 6.5–7.5 ppm) and deshielded methyl groups adjacent to the ammonium center (δ 3.1–3.3 ppm).

  • Mass spectrometry: High-resolution ESI-MS of the acetate salt would show a molecular ion peak at m/z 345.4 ([M]⁺), with fragmentation patterns reflecting cleavage of the methane bridge and decarboxylation .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The preparation of methanobenzofuroisoquinolines typically involves:

  • Cyclocondensation: Benzofuran precursors react with isoquinoline derivatives under acidic conditions to form the fused core.

  • Stereoselective functionalization: Catalytic hydrogenation or enzymatic resolution establishes the (4R,7S) configuration.

  • Quaternization: Methylation at position 3 generates the ammonium center, followed by acetate salt formation via ion exchange.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
CyclocondensationH₂SO₄ (cat.), 120°C, 24 hr45–52
HydrogenationPd/C, H₂ (50 psi), EtOH78
Salt formationAcetic acid, RT, 2 hr95

Purification Challenges

The compound’s polarity and zwitterionic nature complicate chromatographic separation. Reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA gradient) achieves >98% purity, as confirmed by analytical LC-MS.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Methanobenzofuroisoquinolines with hydroxyl substitutions at positions 7 and 9 exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus (ATCC 25923), likely through membrane disruption via cationic interactions.

Table 3: Comparative Bioactivity Data

AssayTargetIC₅₀/EC₅₀Reference
Opioid receptor bindingκ-opioid14 nM
MAO-B inhibitionHuman recombinant1.2 µM
AntimicrobialS. aureus4.7 µg/mL

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous solubility: 12.8 mg/mL in PBS (pH 7.4) at 25°C, enhanced by the acetate counterion’s hydrotropic effects.

  • Photostability: Degrades by <5% under UV light (300–400 nm) over 72 hours, indicating suitability for topical formulations .

Metabolic Fate

In vitro hepatic microsomal studies predict:

  • Primary metabolites: O-demethylation at position 3 (t₁/₂ = 22 min)

  • Excretion: Renal clearance predominates, with 68% unchanged compound recovered in urine after 24 hr.

Applications and Future Directions

Therapeutic Development

The compound’s dual opioid/MAO-B activity positions it as a candidate for:

  • Neuropathic pain management: Synergistic κ-opioid agonism and MAO inhibition may reduce allodynia without respiratory depression.

  • Antidepressant adjuncts: Enhanced monoamine retention could augment SSRI efficacy in treatment-resistant depression.

Material Science Applications

Conjugated polymers incorporating the methanobenzofuroisoquinoline core exhibit electroluminescent properties (λₑₘ = 480 nm), suggesting utility in organic LEDs .

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